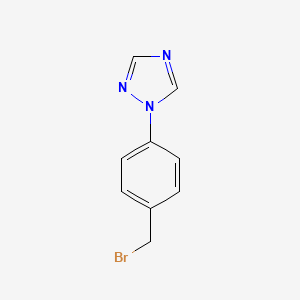

1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

1-[4-(bromomethyl)phenyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUAEJFAVOHNSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380122 | |

| Record name | 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58419-69-5 | |

| Record name | 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole" synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole, a key building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the reaction mechanism, a detailed experimental protocol, and a discussion of the critical parameters that govern the reaction's success. By grounding the methodology in established chemical principles and authoritative literature, this guide serves as a practical resource for the laboratory-scale synthesis of this versatile intermediate.

Introduction: The Significance of the Triazole Scaffold

Heterocyclic compounds containing the triazole moiety are cornerstones of modern chemical and pharmaceutical research.[1][2] The unique five-membered ring structure, with its three nitrogen atoms, imparts favorable properties such as metabolic stability, hydrogen bonding capability, and a high dipole moment, making it a privileged scaffold in drug design.[3][4] Derivatives of 1,2,4-triazole, in particular, are integral to numerous clinically important drugs, including the antifungal agents fluconazole and itraconazole, and the anticancer drugs anastrozole and letrozole.[5][6]

The target molecule, 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole, is a particularly valuable synthetic intermediate. It combines the stable 1,2,4-triazole ring with a reactive benzyl bromide functional group. This benzylic bromide is an excellent electrophilic site, readily participating in nucleophilic substitution reactions to allow for the facile introduction of a wide array of functional groups, thereby serving as a linchpin for constructing more complex molecules and chemical libraries.

Retrosynthetic Analysis and Pathway Design

The most logical and convergent approach to the synthesis of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole is through the formation of the C-N bond connecting the phenyl and triazole rings. This disconnection points to a nucleophilic substitution or cross-coupling reaction between 1H-1,2,4-triazole and a suitable phenyl-containing electrophile.

The chosen pathway is a copper-catalyzed N-arylation reaction, a variant of the classic Ullmann condensation. This method is well-established for its reliability in forming C-N bonds with nitrogen-containing heterocycles.[4][7][8]

Logical Flow of the Synthesis Pathway

Sources

- 1. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.nie.edu.sg [repository.nie.edu.sg]

- 5. researchgate.net [researchgate.net]

- 6. chemijournal.com [chemijournal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

physicochemical properties of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole

Introduction: Bridging Molecular Structure and Biological Function

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These properties govern a molecule's behavior from the moment of administration to its interaction with a biological target, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] The molecule 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole, a heterocyclic compound featuring a reactive bromomethyl group, represents a scaffold of significant interest for medicinal chemists. The triazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding.[4][5] This guide provides a comprehensive analysis of the core physicochemical characteristics of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole, offering both established data and field-proven experimental protocols to empower researchers in their drug development endeavors. The optimization of these properties is a critical balancing act, essential for transforming a promising lead compound into a viable therapeutic agent.[6][7]

Core Physicochemical Profile

A quantitative understanding of a compound's properties is essential for predictive modeling and rational drug design. The following table summarizes the key physicochemical data for 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN₃ | [8] |

| Molecular Weight | 238.08 g/mol | |

| Melting Point | 280 °C | [8] |

| Boiling Point | 366.2 °C at 760 mmHg | [8] |

| Density | 1.55 g/cm³ | [8] |

| Flash Point | 175.3 °C | [8] |

| Vapor Pressure | 1.49E-05 mmHg at 25°C | [8] |

| pKa (Predicted) | 2.26 ± 0.10 | [8] |

| LogP | 3.120 | [8] |

| XLogP3 | 2.2 | [8] |

| Hydrogen Bond Donor Count | 0 | [8] |

| Hydrogen Bond Acceptor Count | 2 | [8] |

| Rotatable Bond Count | 2 | [8] |

| Polar Surface Area (PSA) | 30.71 Ų | [8] |

| Complexity | 157 | [8] |

In-Depth Analysis and Experimental Protocols

Solubility: The Gateway to Bioavailability

Solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability.[3][7] For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The structure of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole, with its polar triazole ring and non-polar phenyl group, suggests a nuanced solubility profile. The principle of "like dissolves like" is a guiding concept; it is expected to show some solubility in polar aprotic solvents and limited solubility in water.[9]

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its accuracy and reliability.[10][11]

Objective: To determine the equilibrium solubility of the compound in a specific solvent (e.g., water, phosphate-buffered saline) at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole to a known volume of the selected solvent in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. This can be done using an orbital shaker or rotator.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) that does not bind the compound.[9]

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A standard calibration curve must be generated to ensure accurate quantification.

-

Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature.

Caption: Workflow for equilibrium solubility determination.

Lipophilicity (LogP): Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's preference for a lipid (non-polar) versus an aqueous (polar) environment.[7] It is a critical parameter that influences membrane permeability, plasma protein binding, and metabolic clearance.[1][12] A LogP value that is too high can lead to poor aqueous solubility and high metabolic turnover, while a value that is too low may result in poor membrane penetration. The reported LogP (3.120) and XLogP3 (2.2) values for this compound suggest moderate to high lipophilicity.

The shake-flask method using an n-octanol/water system is the traditional and most widely accepted method for experimental LogP determination.[10][12][13]

Objective: To determine the partition coefficient of the compound between n-octanol and water.

Methodology:

-

Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.

-

Partitioning: Dissolve a known amount of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole in one of the phases (typically the one in which it is more soluble). Add a precise volume of this solution to a separatory funnel containing a known volume of the other pre-saturated phase.

-

Equilibration: Shake the funnel for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely. Carefully collect samples from both the aqueous and n-octanol layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.[13]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[12]

Caption: Workflow for LogP determination via the shake-flask method.

Chemical Stability: Ensuring Integrity and Shelf-Life

Chemical stability is a non-negotiable attribute for any drug candidate. It ensures that the active pharmaceutical ingredient (API) remains in its intended form, potency, and purity throughout its shelf life.[3] Stability testing involves subjecting the compound to a variety of environmental conditions to identify potential degradation pathways.[14]

Forced degradation studies expose the compound to stress conditions more severe than those used for accelerated stability testing to understand its degradation profile. This is followed by formal stability studies under ICH-prescribed conditions.[14][15]

Objective: To assess the stability of the compound under various stress conditions and establish a re-test period or shelf life.

Methodology:

-

Batch Selection: Use at least three representative batches of the drug substance for formal stability studies.[14]

-

Forced Degradation (Stress Testing):

-

Acid/Base Hydrolysis: Expose the compound to acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) conditions at elevated temperatures.

-

Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Store the solid compound at elevated temperatures (e.g., 60°C).

-

Photostability: Expose the compound to light sources specified by ICH guidelines (e.g., UV and visible light).

-

-

Formal Stability Studies (ICH Conditions):

-

Sample Analysis: At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies), analyze the samples. The testing should include assays for potency (amount of active substance) and purity (levels of degradation products) using a validated, stability-indicating analytical method (typically HPLC).[16]

Caption: General workflow for chemical stability assessment.

Synthesis and Structural Confirmation

While a specific, detailed synthesis route for 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole is not extensively documented in the provided search results, the synthesis of 1,2,4-triazole derivatives is a well-established area of organic chemistry.[17] These methods often involve the cyclization of intermediates derived from hydrazines or amidrazones. For instance, reactions can proceed through the Einhorn–Brunner or Pellizzari reactions, or via modern metal-free or electrochemical approaches.[17][18]

Structural confirmation and purity assessment are paramount. This is achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity of atoms and the overall structure of the molecule.

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups within the molecule.

Conclusion: A Profile for Strategic Development

The —characterized by moderate-to-high lipophilicity, a high melting point, and the presence of hydrogen bond acceptors—define it as a molecule with potential for further investigation in drug discovery. Its profile suggests that while membrane permeability may be favorable, formulation strategies might be required to address potential solubility limitations. The reactive bromomethyl handle offers a versatile point for synthetic modification, allowing for the generation of libraries for structure-activity relationship (SAR) studies. A comprehensive understanding and experimental validation of the properties outlined in this guide are crucial for any researcher aiming to unlock the therapeutic potential of this and related chemical scaffolds.

References

-

1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole - LookChem. (n.d.). Retrieved January 6, 2026, from [Link]

- Importance of Physicochemical Properties In Drug Discovery. (2015). International Journal of Pharmaceutical Sciences and Research.

-

Mavromoustakos, T. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved January 6, 2026, from [Link]

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). WuXi AppTec.

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 6, 2026, from [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable. Retrieved January 6, 2026, from [Link]

- Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

-

Glen, R. C., & Clark, R. D. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Retrieved January 6, 2026, from [Link]

- What are the physicochemical properties of drug? (2023). LookChem.

-

LogP and logD calculations. (n.d.). Chemaxon Docs. Retrieved January 6, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 6, 2026, from [Link]

- Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023). DTIC.

-

solubility experimental methods.pptx. (n.d.). Slideshare. Retrieved January 6, 2026, from [Link]

-

Bharate, S. S., & Ram, V. J. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. Retrieved January 6, 2026, from [Link]

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences.

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Food and Drugs Authority, Ghana.

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency. Retrieved January 6, 2026, from [Link]

- QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. (2022). QualityHub.

-

Stability testing overview for Pharmaceutical products. (n.d.). GMP SOP. Retrieved January 6, 2026, from [Link]

- Guidelines for Pharmaceutical Stability Study. (2012). Pharmaguideline.

-

1-(4-bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

1,2,4-Triazole. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

1,2,4-Triazole. (n.d.). Solubility of Things. Retrieved January 6, 2026, from [Link]

- He, W., et al. (2016). The characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on acute toxicity, antimicrobial activities, photophysical property, and binding to two globular proteins. PubMed.

-

synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved January 6, 2026, from [Link]

-

4-bromophenyl)methyl]-1-phenyl- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

-

1H-1,2,4-Triazole. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole. (n.d.). ChemSynthesis. Retrieved January 6, 2026, from [Link]

-

Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

(PDF) Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Fig. S23 1 H NMR of 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

A Comprehensive review on 1, 2,4 Triazole. (n.d.). World Journal of Pharmaceutical Research. Retrieved January 6, 2026, from [Link]

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole|lookchem [lookchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. acdlabs.com [acdlabs.com]

- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. edaegypt.gov.eg [edaegypt.gov.eg]

- 15. qualityhub.com [qualityhub.com]

- 16. gmpsop.com [gmpsop.com]

- 17. isres.org [isres.org]

- 18. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole (CAS: 58419-69-5): Synthesis, Applications, and Experimental Protocols for Drug Discovery

Executive Summary: 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole is a pivotal chemical intermediate in modern medicinal chemistry. Its unique bifunctional structure, featuring a reactive benzylic bromide for nucleophilic substitution and a stable, pharmacologically significant 1,2,4-triazole ring, positions it as a versatile building block for the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, robust synthesis protocols, mechanistic insights, and critical applications in the construction of therapeutic agents. It further outlines safety procedures and analytical characterization to ensure both efficacy and safety in a laboratory setting.

Introduction: The Strategic Importance of a Versatile Building Block

The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in drug discovery, integral to numerous marketed drugs with diverse therapeutic activities, including antifungal, antiviral, anticonvulsant, and anticancer properties.[1][2][3][4][5] This heterocycle's value stems from its metabolic stability, its capacity to engage in hydrogen bonding, and its role as a bioisostere for amide or ester groups, often enhancing a molecule's pharmacokinetic profile.[3][5]

1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole, also known as 4-(1H-1,2,4-Triazol-1-yl)benzyl bromide, leverages the therapeutic potential of the triazole ring.[6] The addition of a bromomethyl group on the phenyl ring introduces a highly reactive electrophilic site. This "benzyl bromide" moiety is an excellent leaving group, making the compound an ideal substrate for facile SN2 reactions. This allows for the covalent linkage of the triazolylphenylmethyl group to various nucleophilic scaffolds (e.g., amines, thiols, phenols), providing a straightforward method for synthesizing complex drug candidates.

Physicochemical Properties and Characterization

A thorough understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and for ensuring laboratory safety.

Table 1: Physicochemical Properties of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole

| Property | Value | Source(s) |

| CAS Number | 58419-69-5 | [7] |

| Molecular Formula | C₉H₈BrN₃ | [7] |

| Molecular Weight | 238.09 g/mol (Note: Some sources list 319 for a hydrobromide salt) | [7] |

| Melting Point | 280 °C | [7] |

| Boiling Point | 366.2 °C at 760 mmHg (Predicted) | [7] |

| Appearance | Solid (often off-white to brown) | [8] |

| Solubility | Soluble in organic solvents like DMF, DMSO; limited solubility in water. | General Knowledge |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C.[7] | [7] |

Analytical Characterization

Verifying the identity and purity of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole is critical. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is essential for structural confirmation. Key expected signals include two singlets for the triazole protons (around 8.0-9.0 ppm), aromatic protons in the 7.5-7.8 ppm region, and a characteristic singlet for the benzylic methylene protons (-CH₂Br) around 4.5-4.8 ppm.

-

¹³C NMR will show distinct signals for the triazole carbons, the aromatic carbons, and the benzylic carbon.

-

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight, with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). The exact mass is 236.99016.[7]

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic and triazole rings, and a C-Br stretching frequency.

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole involves two primary stages: N-arylation of 1,2,4-triazole followed by radical bromination of the benzylic methyl group.

Workflow: Synthesis of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole

Sources

- 1. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide h… [cymitquimica.com]

- 7. 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole|lookchem [lookchem.com]

- 8. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]

Harnessing the Synthetic Versatility of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole for Modern Medicinal Chemistry

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Convergence of a Privileged Scaffold and a Reactive Linker

In the landscape of medicinal chemistry, the 1,2,4-triazole ring stands out as a "privileged scaffold." Its unique physicochemical properties, including its capacity for hydrogen bonding, dipole interactions, and metabolic stability, have cemented its role in a multitude of clinically successful drugs.[1][2] The 1,2,4-triazole core is a key component in medications spanning a wide range of therapeutic areas, from potent antifungal agents like fluconazole to anticancer drugs such as letrozole and anastrozole.[2][3] This heterocycle's proven track record underscores its value as a foundational element in the design of novel therapeutic agents.[1][4]

Parallel to the importance of the core scaffold is the necessity for versatile chemical tools that allow for the strategic assembly of complex molecules. This is where the 4-(bromomethyl)phenyl group comes into play. The benzylic bromide functionality is a highly reactive and synthetically valuable electrophile, primed for nucleophilic substitution reactions.[5][6][7] It serves as an ideal chemical handle or "linker," enabling the covalent attachment of the phenyl-triazole core to other pharmacophores or functional groups. This capacity for molecular elaboration is critical for optimizing biological activity, tuning pharmacokinetic properties, and exploring structure-activity relationships (SAR).[8][9]

This technical guide explores the untapped potential of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole , a molecule that synergistically combines the therapeutic promise of the 1,2,4-triazole scaffold with the synthetic flexibility of a benzylic bromide. We will delve into its core chemical attributes, propose a robust synthetic pathway, and, most importantly, provide a detailed exploration of its potential applications as a pivotal building block for the discovery and development of next-generation pharmaceuticals.

Core Chemical Attributes and Proposed Synthesis

The power of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole lies in its bifunctional nature. The 1-phenyl-1H-1,2,4-triazole moiety provides a stable, aromatic core known to interact with various biological targets, while the bromomethyl group offers a specific point of reactivity for constructing diverse molecular architectures.

Proposed Synthetic Pathway

The synthesis of the title compound can be logically achieved in a two-step sequence starting from commercially available materials. The proposed pathway involves the initial formation of the triazole ring followed by the functionalization of the benzylic position.

-

Step 1: Synthesis of 1-(p-tolyl)-1H-1,2,4-triazole. This can be accomplished via a multicomponent reaction, a well-established method for synthesizing 1-aryl-1,2,4-triazoles directly from the corresponding aniline (p-toluidine).[10][11]

-

Step 2: Benzylic Bromination. The methyl group of 1-(p-tolyl)-1H-1,2,4-triazole is activated by the adjacent phenyl ring, making it susceptible to free-radical bromination.[6][7] The use of N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under light/heat is the standard and selective method for this transformation.[6]

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Synthesis of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole

Step 1: Synthesis of 1-(p-tolyl)-1H-1,2,4-triazole

-

To a round-bottom flask, add p-toluidine (1.0 eq) and an excess of formamide (5.0 eq).

-

Heat the reaction mixture to 160-180 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-(p-tolyl)-1H-1,2,4-triazole.

Step 2: Synthesis of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole

-

Dissolve 1-(p-tolyl)-1H-1,2,4-triazole (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) in a flask equipped with a reflux condenser.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator, such as AIBN (0.05 eq).

-

Heat the mixture to reflux (or irradiate with a UV lamp) and maintain until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford the final product, 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole.

Potential Applications in Medicinal Chemistry: A Versatile Synthetic Hub

The primary utility of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole is as a synthetic intermediate or scaffold. The reactive benzylic bromide is an excellent electrophile for SN2 reactions with a wide variety of nucleophiles, allowing for the facile introduction of diverse functional groups and pharmacophores.[5][7]

Caption: General reaction scheme for creating new derivatives.

Application 1: Synthesis of Novel Kinase Inhibitors (Anticancer Agents)

Rationale: The 1,2,4-triazole nucleus is a component of several known kinase inhibitors.[12] The ability of this scaffold to form crucial hydrogen bonds within the ATP-binding pocket of kinases is well-documented. By using the title compound, medicinal chemists can link the 1-phenyl-1,2,4-triazole core to various amine- or thiol-containing heterocycles known to interact with specific kinases, thereby generating libraries of potential anticancer agents.[1]

Exemplary Protocol: Synthesis of a Pyrimidinyl-Amine Derivative

-

In a suitable solvent like DMF, dissolve a substituted aminopyrimidine (e.g., 2-amino-4-hydroxypyrimidine) (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) (1.5 eq).

-

Add a solution of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole (1.1 eq) in DMF dropwise at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the desired N-benzylated pyrimidine derivative.

Hypothetical Data for a Series of Kinase Inhibitors

| Compound ID | Nucleophilic Moiety | Target Kinase | Hypothetical IC₅₀ (nM) |

| EX-1 | 2-amino-pyrimidine | EGFR | 50 |

| EX-2 | 4-mercapto-pyridine | VEGFR-2 | 35 |

| EX-3 | 4-aminophenol | Bcr-Abl | 75 |

| Doxorubicin | (Reference) | Topo II | 150 |

This data is illustrative and based on activities reported for similar heterocyclic compounds.

Application 2: Development of Novel Antifungal Agents

Rationale: Triazole-based drugs are the cornerstone of antifungal therapy, primarily acting through the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[13] The title compound provides a scaffold to create novel derivatives that can be optimized for potency against resistant fungal strains. By reacting it with various nucleophiles, particularly those containing thiol or hydroxyl groups found in other antifungal pharmacophores, new chemical entities can be synthesized and evaluated.[14]

Exemplary Protocol: Synthesis of a Thiol-Linked Derivative

-

Dissolve a thiol-containing heterocycle (e.g., 2-mercaptobenzothiazole) (1.0 eq) and a base like triethylamine (TEA) (1.2 eq) in a solvent such as acetonitrile.

-

Add 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole (1.05 eq) to the solution.

-

Stir the mixture at room temperature for 8-12 hours.

-

Monitor the reaction to completion by TLC.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry, and concentrate.

-

Purify the product via flash chromatography to obtain the pure thioether derivative.

Hypothetical Antifungal Activity Data

| Compound ID | Nucleophilic Moiety | C. albicans MIC (µg/mL) | C. neoformans MIC (µg/mL) |

| AF-1 | 2-mercaptobenzothiazole | 0.5 | 1.0 |

| AF-2 | 1H-tetrazole-5-thiol | 1.0 | 2.0 |

| AF-3 | 2-hydroxy-pyridine | 4.0 | 8.0 |

| Fluconazole | (Reference) | 1.0 | 4.0 |

This data is illustrative, reflecting the potential for high potency in novel triazole derivatives.[13]

Application 3: A Building Block for PROTACs and Antibody-Drug Conjugates (ADCs)

Rationale: The design of complex therapeutic modalities like PROTACs and ADCs relies heavily on the linker that connects the targeting moiety to the payload or E3 ligase ligand.[15][16] The stability, length, and chemical nature of this linker are critical for efficacy and safety.[8][17] 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole can serve as a rigid component within a larger linker structure. The benzylic bromide allows for attachment to one part of the construct, while the triazole or phenyl ring could be further functionalized for connection to the other end.

Caption: Role as a linker component in targeted therapies.

Conclusion: A Gateway to Chemical Diversity and Therapeutic Innovation

While not a therapeutic agent in itself, 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole represents a powerful and versatile tool for the medicinal chemist. Its structure ingeniously combines the biologically significant 1,2,4-triazole core with a synthetically accessible benzylic bromide handle. This combination unlocks a straightforward path to generating vast libraries of novel and diverse compounds. By enabling the strategic linkage of the phenyl-triazole scaffold to a myriad of other pharmacophores, this building block paves the way for the exploration of new chemical space in the pursuit of potent and selective agents against a wide range of diseases, from cancer to life-threatening fungal infections. Its potential applications in constructing sophisticated drug delivery systems further highlight its significance as a cornerstone for future drug discovery efforts.

References

-

Kar, S. (n.d.). Design and Synthesis of Novel Triazole-based Peptide Analogues as Anticancer Agents. ResearchGate. Retrieved from [Link]

-

Baharloui, M., et al. (2019). Design and Synthesis of Novel Triazole-based Peptide Analogues as Anticancer Agents. Iranian Journal of Pharmaceutical Research, 18(3), 1299-1308. Available at: [Link]

-

Zhang, W., et al. (2014). Design and synthesis of novel triazole antifungal derivatives by structure-based bioisosterism. Bioorganic & Medicinal Chemistry Letters, 24(3), 856-860. Available at: [Link]

-

Patel, H., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 65-71. Available at: [Link]

-

Wang, S., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. European Journal of Medicinal Chemistry, 258, 115598. Available at: [Link]

-

Khan, I., et al. (2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie. Available at: [Link]

-

Roy, P., & Murugesan, S. (2023). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. RSC Medicinal Chemistry. Available at: [Link]

-

Tam, A., et al. (2013). Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Organic Letters, 15(14), 3586–3589. Available at: [Link]

-

Zhang, Z., et al. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society, 143(50), 21158–21163. Available at: [Link]

-

ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. ISRES Publishing. Retrieved from [Link]

-

Taha, M., et al. (2020). Some commercially available drugs containing 1,2,4-triazole core skeleton. ResearchGate. Retrieved from [Link]

-

Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105092. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Retrieved from [Link]

-

Basher, F., & Lu, X. (2017). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm, 8(11), 1979-1991. Available at: [Link]

-

Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae. RSC Publishing. Retrieved from [Link]

-

Taylor, M. S., & Morken, J. P. (2010). Reactions of Benzylboronate Nucleophiles. NIH Public Access. Available at: [Link]

-

Wang, X., et al. (2021). Research applications of “linkers” in small molecule drugs design in fragment-based. European Journal of Medicinal Chemistry, 223, 113649. Available at: [Link]

-

Ghorab, M. M., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(16), 3653. Available at: [Link]

-

Khan Academy. (2013). Reactions at the benzylic position. YouTube. Retrieved from [Link]

-

SpiroChem. (n.d.). Linker Design. SpiroChem. Retrieved from [Link]

-

St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J, 22(6), 119. Available at: [Link]

-

Abzena. (2024). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Abzena. Retrieved from [Link]

Sources

- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 12. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of novel triazole antifungal derivatives by structure-based bioisosterism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Linker Design | SpiroChem [spirochem.com]

- 16. abzena.com [abzena.com]

- 17. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

The novel compound 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole is a promising intermediate in the synthesis of various pharmacologically active molecules. Its unique structure, combining a reactive bromomethyl group with a stable triazole moiety, makes it a versatile building block. However, these same features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling precautions for this compound, grounded in established chemical safety principles and data from analogous structures.

Hazard Identification and Risk Assessment: Understanding the Molecule's Reactivity

The primary hazards associated with 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole stem from two key structural components: the bromomethyl group and the 1,2,4-triazole ring.

-

The Bromomethyl Group: This functional group is a potent electrophile, making the compound a lachrymator and a potential alkylating agent. Alkylating agents can react with biological nucleophiles, such as DNA and proteins, which is the basis for their potential toxicity and mutagenicity. Direct contact can cause severe irritation and chemical burns to the skin, eyes, and respiratory tract.[1][2]

-

The 1,2,4-Triazole Ring: While generally stable, the triazole ring system is not without its own set of hazards. Studies on 1,2,4-triazole have indicated potential for reproductive toxicity and neurotoxicity.[3][4] It is also classified as harmful if swallowed and can cause serious eye irritation.[5][6]

Based on the available Safety Data Sheet (SDS) for the hydrobromide salt of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole, the compound is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[1][7] Therefore, a comprehensive risk assessment is mandatory before any handling of this compound.

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole.

| PPE Category | Recommended Equipment | Specifications and Rationale |

| Eye and Face Protection | Chemical safety goggles and a full-face shield | Goggles must provide a complete seal around the eyes to protect against dust particles and chemical splashes. A face shield offers an additional layer of protection for the entire face.[7][8] |

| Hand Protection | Nitrile or neoprene gloves | Choose gloves with a sufficient breakthrough time for halogenated organic compounds. Double-gloving is recommended, especially during transfers and purification steps.[7] |

| Body Protection | Chemical-resistant lab coat and apron | A lab coat made of a non-flammable, chemical-resistant material is essential. An apron provides an extra layer of protection against spills. Long-sleeved clothing is mandatory.[7] |

| Respiratory Protection | NIOSH-approved respirator with a particulate filter | A respirator is necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[3][7] |

Engineering Controls: Creating a Safe Handling Environment

Engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.

Chemical Fume Hood

All weighing, transferring, and reaction setup involving 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole must be conducted in a certified chemical fume hood.[1] This is crucial to prevent the inhalation of fine dust particles and any potential vapors. The fume hood sash should be kept as low as possible to maximize airflow and containment.

Ventilation

The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour. This helps to dilute and remove any fugitive emissions that may escape primary containment.[7]

Designated Work Area

A specific area of the lab should be designated for working with this compound. This area should be clearly marked with appropriate hazard signs. Access to this area should be restricted to authorized personnel who are fully trained in the handling of this chemical.

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is paramount to preventing accidents and exposure.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly. Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

-

Weighing and Transfer: Use a dedicated set of spatulas and weighing boats for this compound. Handle the solid carefully to avoid generating dust. If possible, use a powder-free handling technique.

-

Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to prevent splashing. Ensure the reaction vessel is properly secured and equipped with a condenser if heating is required.

-

Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol) followed by soap and water. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.[8]

Storage Requirements

Store 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole in a tightly sealed, clearly labeled container.[1] The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[9] It is recommended to store this compound in a locked cabinet to restrict access.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][7] |

| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][7] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7] |

Spill and Leak Cleanup

-

Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] Clean the spill area with an appropriate solvent and then with soap and water.

-

Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal. Ventilate the area thoroughly.

Waste Disposal

All waste containing 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Toxicological Profile Summary

While a comprehensive toxicological profile for 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole is not yet available, the known toxicology of its constituent parts provides a strong indication of its potential health effects.

| Hazard | Toxicological Basis |

| Corrosivity | The bromomethyl group is a known irritant and can cause severe burns to the skin and eyes.[10] |

| Reproductive Toxicity | 1,2,4-triazole is suspected of damaging fertility or the unborn child based on animal studies.[3][5] |

| Neurotoxicity | High doses of 1,2,4-triazole have been shown to be neurotoxic in animal studies.[4] |

| Acute Toxicity (Oral) | 1,2,4-triazole is harmful if swallowed.[5] |

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole, from preparation to disposal.

Caption: A logical workflow for the safe handling of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole.

Conclusion

1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole is a valuable research chemical with significant potential. However, its inherent reactivity and potential toxicity demand a culture of safety and strict adherence to the protocols outlined in this guide. By understanding the hazards, utilizing appropriate protective measures, and following safe handling practices, researchers can minimize risks and safely unlock the synthetic potential of this compound.

References

-

International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 1,2,4-TRIAZOLE. Retrieved from [Link]

-

Joint FAO/WHO Meeting on Pesticide Residues. (2008). Pesticide residues in food - 2008: Toxicological evaluations. Retrieved from [Link]

-

Columbus Chemical Industries, Inc. (2025, January 14). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

-

LookChem. 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole. Retrieved from [Link]

-

Australian Government Department of Health. (2016, July 1). 1H-1,2,4-Triazole: Human health tier II assessment. Retrieved from [Link]

-

Carl ROTH. (2024, March 1). Safety Data Sheet: Bromothymol blue. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]

- 4. fao.org [fao.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.fr [fishersci.fr]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. columbuschemical.com [columbuschemical.com]

- 10. 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

A Technical Guide to the Optimal Storage and Handling of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole for Research and Development Applications

Abstract: 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole is a pivotal bifunctional reagent in contemporary chemical synthesis, particularly within drug discovery and materials science. Its utility is derived from the distinct reactivity of its constituent moieties: a benzylic bromide handle for nucleophilic substitution and a stable 1,2,4-triazole ring. However, the very reactivity that makes this compound valuable also renders it susceptible to degradation if not stored and handled with meticulous care. This guide provides a comprehensive, scientifically-grounded framework for the optimal storage of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole. We will dissect the compound's intrinsic chemical liabilities, elucidate its primary degradation pathways—hydrolytic, photolytic, and thermal—and present actionable protocols to mitigate these risks, thereby ensuring its long-term purity, stability, and performance in critical applications.

Foundational Chemical Profile: Understanding Intrinsic Liabilities

The stability of any chemical reagent is dictated by its structure. For 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole, two key structural features govern its reactivity and, consequently, its storage requirements: the benzylic bromide group and the 1,2,4-triazole heterocycle.

The Benzylic Bromide Moiety: A Highly Reactive Site

The bromomethyl group attached to the phenyl ring is a benzylic halide. The carbon-bromine bond at this benzylic position is significantly activated toward both nucleophilic substitution (SN1 and SN2) and radical reactions.[1] This heightened reactivity stems from the resonance stabilization of the intermediates formed upon C-Br bond cleavage. A benzylic carbocation (SN1 pathway) or a benzylic radical is stabilized by the delocalization of charge or the unpaired electron into the adjacent aromatic ring.[2][3] This inherent reactivity makes the benzylic bromide the primary site of degradation, particularly through hydrolysis and photolysis.

The 1,2,4-Triazole Ring: A Stable but Influential Core

The 1,2,4-triazole ring is an aromatic heterocycle, a structural motif found in many pharmaceuticals, including widely used antifungal agents.[4] Its aromaticity confers significant thermodynamic stability to the ring itself.[5] However, the lone pairs on its nitrogen atoms impart basicity, allowing it to be protonated in the presence of acid.[4] This is relevant because degradation of the benzylic bromide can release hydrobromic acid (HBr), creating an acidic microenvironment that can affect the compound's overall integrity. While many triazole derivatives exhibit good photostability, and are even used as photostabilizers, some can undergo degradation upon prolonged exposure to UV radiation.[6][7][8][9]

Primary Degradation Pathways: The Chemistry of Instability

Understanding the specific chemical reactions that lead to the degradation of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole is crucial for designing an effective storage strategy. The principal pathways are driven by moisture, light, and elevated temperature.

Hydrolytic Degradation

This is the most significant and common degradation pathway. As a reactive benzylic bromide, the compound readily reacts with nucleophiles. Water, even atmospheric moisture, is a sufficiently strong nucleophile to hydrolyze the C-Br bond, leading to the formation of the corresponding benzyl alcohol derivative, 1-(4-(hydroxymethyl)phenyl)-1H-1,2,4-triazole, and hydrobromic acid (HBr).[10][11][12]

The generation of HBr is particularly problematic as it can autocatalyze further degradation and protonate the triazole ring, altering the compound's properties. This underscores the critical need for a dry, moisture-free storage environment.

Photolytic Degradation

Exposure to light, particularly in the UV spectrum, can provide the energy required for homolytic cleavage of the C-Br bond.[13] This process generates a resonance-stabilized benzylic radical and a bromine radical. These highly reactive radical species can then initiate a cascade of secondary reactions, leading to a complex mixture of impurities and potential polymerization. While some triazole compounds are studied for their photostabilizing effects, the presence of the labile benzylic bromide makes this molecule susceptible to light-induced degradation.[6][7]

Thermal and Oxidative Degradation

While the compound is a solid with a high melting point, elevated temperatures will kinetically accelerate the rates of both hydrolysis and photolysis.[14][15] Extreme heat can lead to thermal decomposition, which for halogenated organic compounds can release hazardous gases like HBr and nitrogen oxides.[16][17] Furthermore, the benzylic position is susceptible to oxidation, especially in the presence of oxidizing agents.[18] Therefore, the compound is incompatible with strong oxidizing agents and should be stored away from them.[17]

Recommended Storage Conditions and Protocols

Based on the chemical liabilities detailed above, a multi-faceted approach to storage is required to preserve the integrity of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole.

Summary of Optimal Storage Conditions

The following table summarizes the recommended conditions and the scientific rationale for each parameter.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2–8 °C | Reduces the rate of all potential degradation reactions, particularly hydrolysis.[14][15] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, directly preventing hydrolysis and oxidative degradation.[14] |

| Light | Amber glass vial, stored in the dark | Prevents light-induced homolytic cleavage of the C-Br bond and subsequent radical reactions. |

| Humidity | Anhydrous / Desiccated | The most critical parameter. Prevents the primary hydrolytic degradation pathway.[19] |

| Chemical Proximity | Segregate from strong acids, bases, and oxidizing agents | Prevents acid/base-catalyzed reactions and oxidative degradation of the benzylic group.[17] |

Experimental Protocol: Long-Term Storage

This protocol ensures maximum stability for unopened containers or samples intended for storage over several months.

Objective: To create an inert, cold, dark, and dry environment.

Materials:

-

1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole in its original or a clean, dry amber glass vial with a PTFE-lined cap.

-

Source of dry inert gas (Argon or Nitrogen).

-

Schlenk line or glove box (ideal), or tubing for gas displacement.

-

Parafilm® or other sealing film.

-

Secondary container with desiccant.

-

Refrigerator (2–8 °C).

Procedure:

-

Preparation: If transferring the compound, ensure the destination vial is thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator.

-

Inerting: Place the vial containing the compound into a glove box filled with inert gas. If a glove box is unavailable, gently flush the headspace of the vial with a slow stream of dry argon or nitrogen for 1-2 minutes to displace air and moisture.

-

Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

-

Reinforce Seal: Wrap the cap-vial interface securely with Parafilm® to provide an additional barrier against moisture ingress.

-

Labeling: Ensure the vial is clearly labeled with the compound name, date, and storage conditions.

-

Secondary Containment: Place the sealed vial inside a larger, labeled secondary container (e.g., a small plastic box or a wide-mouth jar) containing a desiccant pack.

-

Refrigeration: Store the secondary container in a designated refrigerator maintained at 2–8 °C, away from light sources.

Experimental Protocol: Handling and Aliquoting for Use

This protocol minimizes exposure to atmospheric contaminants during routine laboratory use.

Objective: To access the material while minimizing the introduction of air and moisture.

Procedure:

-

Equilibration: Remove the secondary container from the refrigerator and allow it to warm to ambient room temperature before opening. This critical step prevents condensation of atmospheric moisture onto the cold solid. This may take 30-60 minutes.

-

Inert Environment: Perform all transfers inside a glove box or on a benchtop under a positive pressure cone of inert gas.

-

Dispensing: Quickly weigh and dispense the desired amount of the compound into a separate, dry receiving vessel.

-

Resealing: Immediately re-flush the headspace of the stock vial with inert gas, reseal tightly, wrap with fresh Parafilm®, and return it to the secondary container with desiccant.

-

Storage: Promptly return the secondary container to the 2–8 °C refrigerator.

Assessing Compound Integrity: Consequences of Improper Storage

Improper storage leads to the generation of impurities, primarily the benzyl alcohol derivative. This can have severe consequences for research:

-

Inaccurate Stoichiometry: The presence of impurities leads to incorrect molar amounts in reactions, affecting yields and reproducibility.

-

Side Reactions: The alcohol impurity can compete in subsequent reactions, leading to unintended byproducts.

-

Altered Biological Activity: In drug discovery screening, impurities can lead to false positives or negatives, confounding structure-activity relationship (SAR) studies.

The following workflow should be considered when the storage history of a sample is uncertain.

Conclusion

1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole is a reactive and valuable synthetic intermediate whose utility is directly tied to its purity. Its principal liabilities—a moisture-sensitive benzylic bromide and a susceptibility to light—mandate stringent storage conditions. By adhering to the protocols outlined in this guide—namely, storage at 2–8 °C under a dry, inert atmosphere and protected from light—researchers can effectively mitigate the primary degradation pathways. This diligence ensures the compound's long-term stability, leading to more reliable, reproducible, and accurate scientific outcomes.

References

-

Ciupa, A., et al. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 247–251. Available at: [Link]

-

GSC Advanced Research and Reviews. (2021). Synthesis, characterization and photostability study of triazole derivatives. GSC Online Press. Available at: [Link]

- BenchChem. (2025). A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides. BenchChem.

-

Michael, J., & Kumaran, S. S. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Combustion Science and Technology, 134(1-6), 333-356. Available at: [Link]

-

Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Quora. Available at: [Link]

- Fisher Scientific. (2023). SAFETY DATA SHEET - 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide. Fisher Scientific.

-

LookChem. (n.d.). 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole. LookChem. Available at: [Link]

-

Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]

-

Semantic Scholar. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Semantic Scholar. Available at: [Link]

-

GSC Advanced Research and Reviews. (2021). Synthesis, characterization and photostability study of triazole derivatives. GSC Advanced Research and Reviews. Available at: [Link]

- ResearchGate. (2021). Synthesis, characterization and photostability study of triazole derivatives.

- ResearchGate. (2021). Synthesis, characterization and photostability study of triazole derivatives.

- J-STAGE. (n.d.). LACK OF ENHANCED REACTIVITY OF α-NUCLEOPHILES IN THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFECT. J-STAGE.

-

Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

- Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.

- Shoesmith, J. B., & Slater, R. H. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Journal of the Chemical Society, 129, 214-221.

- National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate.

- Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(9), 3235-3237.

-

ResearchGate. (n.d.). Isotope experiment of benzyl bromide with water‐¹⁸O. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia. Available at: [Link]

-

PubChem. (n.d.). 1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazole. PubChem. Available at: [Link]

- Sigma-Aldrich. (n.d.). 4-(Bromomethyl)-1-phenyl-1H-1,2,3-triazole. Sigma-Aldrich.

- Zhou, S., et al. (2021). Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX=CH2 (X = F, Cl, Br). Physical Chemistry Chemical Physics, 23(19), 11368-11381.

- ResearchGate. (n.d.). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols.

- Acros Organics. (2014). SAFETY DATA SHEET - 1,2,4-1H-Triazole. Fisher Scientific.

- Christian, S. D., & Linteris, G. T. (n.d.). A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS. National Institute of Standards and Technology.

- Acros Organics. (2025).

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 3-Amino-1H-1,2,4-triazole. Sigma-Aldrich.

- ChemicalBook. (n.d.). 1-benzyl-4-(bromomethyl)-1H-1,2,3-triazole synthesis. ChemicalBook.

- Carl ROTH. (2025).

- Carl ROTH. (2024).

- Thermo Fisher Scientific. (2023). SAFETY DATA SHEET - 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole. Fisher Scientific.

- LGC. (n.d.).

- ChemicalBook. (n.d.). 1-(4-AMINO-PHENYL)-3-BROMO-1,2,4-TRIAZOLE synthesis. ChemicalBook.

- Columbus Chemical Industries, Inc. (2025). SAFETY DATA SHEET - 1,2,4-Triazole. Columbus Chemical Industries, Inc.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

- US EPA. (n.d.). Robust Summaries & Test Plan: 1H-1,2,4-triazole. US Environmental Protection Agency.

- International Journal of Pharmaceutical Sciences and Research. (n.d.). A Comprehensive review on 1, 2, 4 Triazole. International Journal of Pharmaceutical Sciences and Research.

- Wu, D., et al. (2021). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification.

- Sigma-Aldrich. (n.d.). 1-[4-(Bromomethyl)

- Fisher Scientific. (n.d.). 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole, 97%, Thermo Scientific. Fisher Scientific.

- Wu, D., et al. (2016). Biodegradation mechanism of 1H-1,2,4-triazole by a newly isolated strain Shinella sp. NJUST26.

- Journal of Agro-Environment Science. (2016). Degradation of 1,2,4-Triazole Fungicides in the Environment. Journal of Agro-Environment Science.

- ISRES Publishing. (n.d.).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. quora.com [quora.com]

- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Jagiellonian University Repository [ruj.uj.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization and photostability study of triazole derivatives | GSC Advanced Research and Reviews [gsconlinepress.com]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. XXXII.—Preparation, hydrolysis and reduction of the fluoro-, chloro-, and bromo-benzyl bromides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole|lookchem [lookchem.com]

- 15. 1-[4-(BROMOMETHYL)PHENYL]-1H-1,2,4-TRIAZOLE 0.5 HYDROBROMIDE | 58419-69-5 [amp.chemicalbook.com]

- 16. tandfonline.com [tandfonline.com]

- 17. fishersci.com [fishersci.com]

- 18. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]

- 19. fishersci.com [fishersci.com]

A Technical Guide to the Reaction Mechanism of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole with Nucleophiles

Abstract

This technical guide provides an in-depth analysis of the nucleophilic substitution reaction mechanisms for 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole, a key building block in contemporary drug discovery and materials science. The reactivity of this substrate is governed by its benzylic bromide nature, which allows for a mechanistic duality, exhibiting characteristics of both unimolecular (SN1) and bimolecular (SN2) pathways.[1][2] This document elucidates the underlying principles of these mechanisms, the structural and electronic influence of the 1,2,4-triazole moiety, and the critical role of experimental conditions—such as nucleophile strength and solvent choice—in dictating the predominant reaction pathway. Detailed experimental protocols for kinetic analysis are provided to empower researchers to probe and control these reactions, ensuring predictable and optimized synthetic outcomes.

Introduction: A Versatile Heterocyclic Building Block

1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole is a bifunctional organic molecule of significant interest to medicinal chemists and materials scientists. Its structure comprises a reactive benzylic bromide group appended to a phenyl ring, which is, in turn, substituted with a 1,2,4-triazole ring. The 1,2,4-triazole scaffold is a ubiquitous feature in a vast array of pharmacologically active compounds, valued for its metabolic stability, hydrogen bonding capabilities, and dipole moment.[3][4][5][6] This makes it a privileged structure in the design of antifungal, antiviral, and anticancer agents.[3][4]

The synthetic utility of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole stems from the reactivity of the bromomethyl group. This benzylic halide serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the covalent attachment of the triazole-phenyl scaffold to a wide range of molecular entities, making it an invaluable synthon for constructing complex molecular architectures. Understanding the mechanism of these substitution reactions is paramount for controlling reaction outcomes, minimizing side products, and designing rational synthetic strategies.

Core Mechanistic Dichotomy: SN1 and SN2 Pathways

The reaction of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole with a nucleophile (Nu-) involves the displacement of the bromide leaving group from a tetrahedral (sp3-hybridized) carbon.[2] Such reactions at benzylic centers are notable because they can proceed through two distinct, competing mechanisms: SN1 and SN2.[7]

-

The SN1 (Substitution Nucleophilic Unimolecular) Reaction: This is a two-step, stepwise mechanism.[8] The rate-determining first step involves the spontaneous, heterolytic cleavage of the carbon-bromine bond to form a planar, resonance-stabilized benzylic carbocation intermediate.[9][10] In the second, rapid step, the nucleophile attacks the carbocation to form the final product.[9]

-

The SN2 (Substitution Nucleophilic Bimolecular) Reaction: This is a single-step, concerted mechanism.[8][9] The nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack).[9] This leads to a five-coordinate trigonal bipyramidal transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking.[9]

The substrate, 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole, is a primary benzylic halide. While primary halides typically favor the SN2 pathway due to minimal steric hindrance[2][9], the ability of the benzylic system to form a resonance-stabilized carbocation makes the SN1 pathway a viable alternative.[10] The choice between these pathways is not always absolute and can exist on a continuum, influenced heavily by the specific reaction conditions employed.[1]

Electronic Influence of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring exerts a significant electronic influence on the reaction center. The triazole ring is π-deficient due to the presence of three electronegative nitrogen atoms, making it an electron-withdrawing group by induction.[3][4] This inductive effect can slightly destabilize the developing positive charge in an SN1 carbocation intermediate, potentially slowing the rate of this pathway compared to an unsubstituted benzyl bromide. Conversely, this electron-withdrawing nature enhances the electrophilicity of the benzylic carbon, making it more susceptible to attack by a nucleophile, which could favor the SN2 pathway.

The SN1 Pathway in Detail

The SN1 mechanism is favored by conditions that stabilize the key carbocation intermediate and the departing leaving group. These typically include:

-

Polar Protic Solvents: Solvents like water, methanol, and ethanol can solvate both the bromide anion and the carbocation through hydrogen bonding, lowering the activation energy for the first step.

-

Weak Nucleophiles: Since the nucleophile is not involved in the rate-determining step, its strength is less important. Weak nucleophiles (e.g., H₂O, ROH) favor the SN1 pathway by disfavoring the competing SN2 reaction.[7]

Mechanism:

-

Step 1 (Rate-Determining): Heterolytic cleavage of the C-Br bond forms a resonance-stabilized benzylic carbocation.

-

Step 2 (Fast): The nucleophile attacks the planar carbocation from either face, leading to the product.

Caption: The SN1 pathway proceeds via a carbocation intermediate.

The stability of the carbocation is crucial and is derived from the delocalization of the positive charge across the phenyl ring.

The SN2 Pathway in Detail

The SN2 mechanism is favored by conditions that promote a bimolecular collision between the substrate and the nucleophile. These conditions include:

-

Strong Nucleophiles: Highly reactive nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) are required to attack the electrophilic carbon in a concerted fashion. Their concentration directly affects the reaction rate.[9]

-

Polar Aprotic Solvents: Solvents like acetone, DMF, and DMSO can dissolve the reactants but do not solvate the nucleophile as strongly as protic solvents, leaving it "bare" and more reactive.

-

Low Steric Hindrance: As a primary benzylic bromide, the substrate is sterically accessible, making it an excellent candidate for the SN2 reaction.

Mechanism:

The reaction occurs in a single, concerted step involving a backside attack by the nucleophile, proceeding through a high-energy transition state.

Caption: The SN2 pathway is a single, concerted step.

Experimental Design for Mechanistic Elucidation

To determine the operative mechanism for a given set of conditions, kinetic studies are indispensable. The rate law for each mechanism is distinct and provides a clear diagnostic tool.

| Parameter | SN1 Mechanism | SN2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Kinetics | First-order overall[8][9] | Second-order overall[8][9] |

| Effect of [Substrate] | Rate doubles if [Substrate] doubles | Rate doubles if [Substrate] doubles |

| Effect of [Nucleophile] | No effect on rate[8] | Rate doubles if [Nucleophile] doubles |

| Favored by | Weak Nucleophiles, Protic Solvents | Strong Nucleophiles, Aprotic Solvents |

| Intermediate | Yes (Carbocation)[9] | No (Transition State only)[9] |

Protocol: Kinetic Analysis via Reaction Monitoring

This protocol outlines a method to distinguish between SN1 and SN2 pathways by determining the reaction's dependence on the nucleophile concentration.

Objective: To determine the rate law for the reaction of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole with a chosen nucleophile (e.g., sodium azide).

Materials:

-

1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole

-

Nucleophile (e.g., Sodium Azide, NaN₃)

-